molecular formula C11H16N2O3 B1342683 Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate CAS No. 203321-83-9

Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate

Cat. No. B1342683
M. Wt: 224.26 g/mol
InChI Key: RCLIUAJKGDHJMP-UHFFFAOYSA-N
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Description

The compound "Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate" is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl carbamate derivatives, which are important intermediates in organic synthesis and pharmaceutical chemistry. These compounds are often used as protected forms of amines or as intermediates in the synthesis of more complex molecules 10.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives can involve multiple steps, including protection and deprotection reactions, as well as functional group transformations. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . Another synthesis route involves an iodolactamization step to yield a highly functionalized intermediate . Additionally, a modified Kulinkovich–Szymoniak cyclopropanation followed by in situ amide formation is used to prepare certain tert-butyl carbamate intermediates . The synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate from L-Serine through a seven-step process, including esterification and Corey-Fuchs reaction, is also reported .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives can be elucidated using various spectroscopic methods such as FTIR, 1H and 13C NMR, and X-ray crystallography. For instance, the crystal and molecular structure of a related compound, 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxybenzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, is characterized by X-ray crystallographic analysis, revealing intramolecular hydrogen bonding .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo various chemical reactions, including nucleophilic substitution, reduction, and cyclopropanation. For example, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate is synthesized through acylation, nucleophilic substitution, and reduction steps10. The silver-catalyzed π-cyclizations of tert-butyl 3-oxopent-4-ynoate derivatives demonstrate the activation of C≡C bonds by Ag(I) salts, leading to different cyclization products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives, such as solubility, melting point, and stability, can be influenced by their functional groups and molecular structure. The presence of tert-butyl groups typically increases steric bulk, affecting the reactivity and solubility of the compounds. The intramolecular hydrogen bonds observed in some derivatives can also impact their chemical behavior and thermal stability .

Scientific Research Applications

Photocatalyzed Amination

A study by Wang et al. (2022) detailed a photoredox-catalyzed amination process using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, showcasing its utility in synthesizing 3-aminochromones. This method broadens the applications of photocatalyzed protocols in assembling diverse amino pyrimidines under mild conditions, illustrating a novel cascade pathway for chemical synthesis Wang et al., 2022.

Enantioselective Synthesis

Ober et al. (2004) demonstrated the importance of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. The compound's crystal structure helped in understanding the relative substitution of the cyclopentane ring, crucial for synthesizing bioactive molecules Ober et al., 2004.

Synthesis of Piperidine Derivatives

Research by Moskalenko and Boev (2014) on the synthesis of piperidine derivatives fused to a tetrahydrofuran ring involved the use of tert-butyl 6-(2-hydroxyethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate. This work highlights the compound's role in the development of structurally complex and pharmacologically relevant molecules Moskalenko & Boev, 2014.

Studies on Catalysis and Structure

A study by Specht et al. (2013) on the effects of hindrance in N-pyridyl imidazolylidenes coordinated to iridium involved tert-butyl groups next to the pyridyl N, illustrating the compound's utility in modifying coordination properties for catalytic applications. This research provides insight into the design of ligands for transition metal complexes Specht et al., 2013.

Safety And Hazards

When handling Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate, it’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and ensure adequate ventilation . It’s also advised to use personal protective equipment and wear chemical impermeable gloves .

properties

IUPAC Name

tert-butyl N-[6-(hydroxymethyl)pyridin-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-9-6-4-5-8(7-14)12-9/h4-6,14H,7H2,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLIUAJKGDHJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40598259
Record name tert-Butyl [6-(hydroxymethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (6-(hydroxymethyl)pyridin-2-yl)carbamate

CAS RN

203321-83-9
Record name tert-Butyl [6-(hydroxymethyl)pyridin-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40598259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred solution of ethyl 6-(bis(tert-butoxycarbonyl)amino)picolinate 77 (11.0 g, 33 mmol) in THF (120 mL) under nitrogen was added LiAlH4 (3.80 g, 100 mmol) in THF (60 mL) over a period of 30 min at 0° C. The reaction mixture was stirred at 0° C. for 6 h and carefully quenched by the addition of H2O (2.0 mL) and 10% NaOH solution (4.0 mL) at 0° C. The reaction mixture was filtered and the filtrate was dried (Na2SO4) and concentrated under reduced pressure. The resulting residue purified by chromatography (1:1 petroleum ether:ethyl acetate) to afford 78 (3.0 g, 41% yield).
Name
ethyl 6-(bis(tert-butoxycarbonyl)amino)picolinate
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Yield
41%

Synthesis routes and methods II

Procedure details

To a solution of tert-butyl (6-formylpyridin-2-yl)carbamate (13.46 g, 60.57 mmol, 1 eq.) in 200 ml of THF cooled dot 0° C. was added NaBH4 (2.29 g, 60.57 mmol, 1 eq.) portion wise. The reaction was stirred at 0° C. for 1 h and quenched with sat. aqueous NH4Cl. The aqueous layer was extracted with DCM and the organics were combined, dried over MgSO4 and concentrated. The crude residue was purified by chromatography on silica gel to give tert-butyl [6-(hydroxymethyl)pyridin-2-yl]carbamate (9.95 g, 70% yield over 2 steps) as a clear viscous oil.
Quantity
13.46 g
Type
reactant
Reaction Step One
Name
Quantity
2.29 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a stirred solution of ethyl 6-(tert-butoxycarbonylamino)picolinate (92; 11.0 g, 33 mmol) in THF (120 mL) under nitrogen was added LiAlH4 (3.80 g, 100 mmol) in THF (60 mL) over a period of 30 min at 0° C. The reaction mixture was stirred at 0° C. for 6 h and carefully quenched by the addition of water (2.0 mL) and 10% NaOH solution (4.0 mL) at 0° C. The reaction mixture was filtered and the filtrate was dried (Na2SO4) and concentrated under reduced pressure. The resulting residue purified by chromatography (1:1 petroleum ether:ethyl acetate) to afford tert-butyl 6-(hydroxymethyl)pyridin-2-ylcarbamate 93 (3.0 g, 41%).
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Zhang - 2022 - search.proquest.com
Positron emission tomography (PET) is a molecular imaging technology that can be used to detect various diseases including cancer. Zirconium-89 (t ½= 78.4 h) is one of the positron-…
ATL Lee - 2007 - search.proquest.com
This thesis describes the syntheses of 2-(3-benzylaminopropyl)-6-(2, 6-dimethoxyphenoxymethyl)-5-hydroxy-5-methyl-1, 2, 3, 5-tetrahydro-2-benzazepin-4-one and a series of. N-(1-…
JH Conway - 2015 - search.proquest.com
This thesis describes the development of tools to study protein pyrophosphorylation, a recently discovered post-translational modification (PTM). Protein pyrophosphorylation occurs …

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